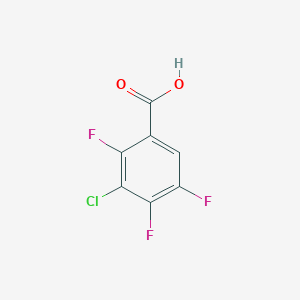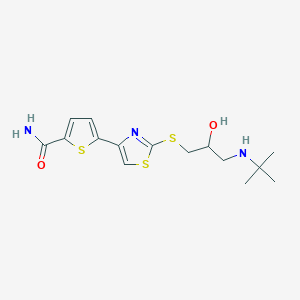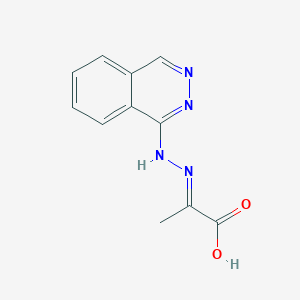
Prednisolamate
Übersicht
Beschreibung
Prednisolamat, auch bekannt als Prednisolon-21-Diethylaminoacetat, ist ein synthetisches Kortikosteroid. Es ist ein Derivat von Prednisolon, das aufgrund seiner entzündungshemmenden und immunsuppressiven Eigenschaften weit verbreitet ist. Prednisolamat wird häufig in Kombination mit anderen Verbindungen, wie z. B. Lidocain und Tetrahydrozolin, in pharmazeutischen Formulierungen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Prednisolamat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese verwendet, um Reaktionsmechanismen zu untersuchen und neue Syntheseverfahren zu entwickeln.
Biologie: Wird in Zellkulturstudien eingesetzt, um die Auswirkungen von Kortikosteroiden auf das Zellwachstum und die Zelldifferenzierung zu untersuchen.
Medizin: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen zur Behandlung von Entzündungen und Autoimmunerkrankungen eingesetzt.
Industrie: Wird bei der Produktion von Kortikosteroid-basierten Medikamenten und bei der Formulierung von topischen Cremes und Salben eingesetzt
Wirkmechanismus
Prednisolamat entfaltet seine Wirkung, indem es an den Glukokortikoidrezeptor bindet, eine Art von Kernrezeptor, der in verschiedenen Geweben vorkommt. Nach der Bindung transloziert der Rezeptor-Ligand-Komplex in den Zellkern, wo er die Expression bestimmter Gene moduliert, die an Entzündungs- und Immunreaktionen beteiligt sind. Dies führt zu einer Verringerung der Produktion von proinflammatorischen Zytokinen und einer Steigerung der Produktion von entzündungshemmenden Proteinen .
Wirkmechanismus
Target of Action
Prednisolamate, also known as prednisolone 21-diethylaminoacetate, is a synthetic corticosteroid . The primary target of this compound is the glucocorticoid receptor . This receptor is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
This compound exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These changes in gene expression lead to multiple downstream effects over hours to days .
Biochemical Pathways
Given its similarity to prednisolone, it is likely to influence a variety of pathways involved in immune response and inflammation
Pharmacokinetics
Related compounds like prednisolone exhibit complex pharmacokinetics . Prednisolone, the active drug moiety, exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured . Altered organ function, changing biochemistry, and use of a number of concomitant medicines appear to lead to pharmacokinetic differences .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of prednisolone, given their structural similarity. Prednisolone is used to treat a variety of conditions, including adrenocortical insufficiency, inflammatory conditions, and some cancers . It exerts anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Prednisolamat beinhaltet die Veresterung von Prednisolon mit Diethylaminoessigsäure. Die Reaktion erfordert in der Regel die Verwendung eines Katalysators, wie z. B. 4-Dimethylaminopyridin, und wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Esterbindung zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Prednisolamat folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dazu gehört die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess ist so konzipiert, dass Abfall minimiert und die Umweltauswirkungen der Produktion reduziert werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Prednisolamat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Prednisolamat kann zu Prednisolon-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Prednisolamat wieder in Prednisolon umwandeln.
Substitution: Die Estergruppe in Prednisolamat kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen erfordern häufig die Verwendung von starken Säuren oder Basen als Katalysatoren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Prednisolonderivate, die die Kernstruktur der ursprünglichen Verbindung beibehalten, aber unterschiedliche funktionelle Gruppen tragen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Prednisolon: Die Ausgangssubstanz von Prednisolamat, die aufgrund ihrer entzündungshemmenden Eigenschaften weit verbreitet ist.
Hydrocortison: Ein weiteres Kortikosteroid mit ähnlichen entzündungshemmenden Wirkungen, aber einer anderen chemischen Struktur.
Dexamethason: Ein stärkeres Kortikosteroid mit einer längeren Wirkdauer im Vergleich zu Prednisolamat.
Einzigartigkeit
Prednisolamat ist aufgrund seiner veresterten Struktur einzigartig, die seine Stabilität erhöht und eine kontrolliertere Freisetzung in pharmazeutischen Formulierungen ermöglicht. Dies macht es besonders nützlich in Kombinationstherapien, bei denen eine verlängerte Wirkdauer gewünscht ist .
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO6/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4/h9,11,13,19-21,24,30,33H,5-8,10,12,14-16H2,1-4H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSJEITWDWIRX-FOMYWIRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024014 | |
| Record name | Prednisolone 21-diethylaminoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-34-6 | |
| Record name | Prednisolone 21-diethylaminoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolamate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone 21-diethylaminoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prednisolamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W262JY01SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)







